4-Amino-2-chloro-6-fluorobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO2 |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
4-amino-2-chloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
SBRPMQHLIVNLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Amino 2 Chloro 6 Fluorobenzoic Acid
Retrosynthetic Analysis of 4-Amino-2-chloro-6-fluorobenzoic Acid
Retrosynthetic analysis serves as a powerful tool in devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnections and Strategic Considerations
The primary disconnections for this compound involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds associated with the amino and carboxyl groups, respectively, as well as the carbon-halogen (C-X) bonds.
A logical retrosynthetic approach would involve functional group interconversion (FGI). The amino group can be envisioned as arising from the reduction of a nitro group, a common and reliable transformation. This leads to a key intermediate, 2-chloro-6-fluoro-4-nitrobenzoic acid.
Further disconnection of the carboxylic acid group from the aromatic ring is less straightforward. Direct carboxylation of a halogenated aniline (B41778) can be challenging. Therefore, a more common strategy involves introducing the carboxyl group or a precursor at an earlier stage. One plausible precursor is a methyl group, which can be oxidized to a carboxylic acid. This points towards a substituted toluene (B28343) derivative as a potential starting material.
Alternatively, the synthesis can commence with a pre-functionalized benzene (B151609) ring containing some of the desired substituents. The strategic introduction of the remaining functional groups in a specific order is crucial to manage regioselectivity and avoid unwanted side reactions. The directing effects of the existing substituents on the aromatic ring heavily influence the position of incoming groups during electrophilic aromatic substitution reactions. For instance, the chloro and fluoro groups are ortho-, para-directing, while a nitro or carboxyl group is meta-directing.
Conventional Synthetic Routes to this compound
Traditional methods for the synthesis of this compound rely on a series of well-established organic reactions.
Aromatic Substitution Reactions in Synthesis
A common synthetic strategy commences with a substituted benzene derivative, sequentially introducing the required functional groups through electrophilic aromatic substitution reactions. One such route could start with 3-chloro-5-fluorotoluene. Nitration of this starting material would be a key step, with the position of the incoming nitro group being directed by the existing chloro and fluoro substituents. Subsequent oxidation of the methyl group would yield the corresponding benzoic acid, followed by reduction of the nitro group to the desired amine.
Amination Strategies for Halogenated Aromatic Systems
The introduction of the amino group is often achieved through the reduction of a nitro group. A prevalent synthetic route starts from 2-chloro-4-nitrobenzoic acid. The reduction of the nitro group in this intermediate can be accomplished using various reducing agents, such as sodium borohydride (B1222165) with a catalyst. This method provides a direct pathway to the final product.
Another approach involves the amination of a halogenated benzoic acid. Copper-catalyzed cross-coupling reactions, for instance, can be employed for the amination of bromobenzoic acids, offering a regioselective method for introducing the amino group. While this is a powerful technique, the specific application to 2,6-dihalogenated systems requires careful optimization to control selectivity.
Carboxylation Techniques
Direct carboxylation of highly substituted anilines presents significant challenges. Therefore, the carboxyl group is typically introduced via a precursor. A patent for the synthesis of the related compound 4-amino-2-fluorobenzoic acid highlights a multi-step process starting from m-fluoroaniline. This process involves protection of the amino group, followed by a Vilsmeier-Haack reaction to introduce a formyl group, which is then oxidized to a carboxylic acid. A final deprotection step yields the aminobenzoic acid. A similar strategy could be adapted for the synthesis of the target molecule.
Another established method for introducing a carboxyl group is through the carbonation of a Grignard reagent, which can be formed from an aryl halide.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. For the synthesis of polysubstituted anilines and benzoic acids, several advanced approaches are being explored.
Biocatalysis offers a green alternative to traditional chemical methods. The use of enzymes, such as nitroreductases, for the reduction of aromatic nitro compounds is gaining attention as it can proceed under mild conditions with high chemoselectivity. mdpi.com Furthermore, biocatalytic methods are being developed for the synthesis of aminobenzoic acids from renewable feedstocks.
Flow chemistry is another powerful tool for improving the safety, efficiency, and scalability of chemical syntheses. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to higher yields and purities, especially for highly exothermic or hazardous reactions like nitration.
Catalytic Synthesis of this compound
Catalysis offers a powerful tool for the efficient synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis provide distinct pathways to this compound, each with specific advantages.
Transition metals are widely employed to facilitate the formation of carbon-nitrogen and carbon-halogen bonds, which are crucial steps in the synthesis of halogenated aminobenzoic acids.
One documented route involves the catalytic reduction of a nitro-substituted precursor. Specifically, 4-Amino-2-chlorobenzoic acid can be synthesized from 2-chloro-4-nitrobenzoic acid using a silver-based catalyst. In this process, a silver on montmorillonite (B579905) (Ag/MMT) catalyst is prepared by reducing silver(I) ions to silver(0) nanoparticles using sodium borohydride (NaBH4) in methanol (B129727). chemicalbook.comchemicalbook.com This heterogeneous catalyst then facilitates the reduction of the nitro group to an amine at room temperature. The reaction is typically carried out in isopropanol (B130326) with potassium hydroxide (B78521). chemicalbook.comchemicalbook.com This method demonstrates the use of a noble metal catalyst for a key transformation step.
While not described specifically for this compound, copper-catalyzed amination reactions, often variations of the Ullmann condensation, are a common method for forming N-aryl bonds. These reactions typically couple an aryl halide with an amine source. For instance, a copper/copper(I) oxide system has been effectively used for the amination of 2-bromobenzoic acids. nih.gov Such a strategy could potentially be adapted for the synthesis of the target molecule, for example, by aminating a di-halogenated fluorobenzoic acid precursor.
Palladium catalysis is another cornerstone of modern organic synthesis, particularly for C-H activation and fluorination. nih.gov Palladium-catalyzed methods have been developed for the ortho-fluorination of benzoic acids, often using directing groups to control regioselectivity. nih.gov These advanced techniques could conceivably be integrated into a synthetic route toward this compound.
| Reaction Type | Catalyst System | Starting Material Example | Product Example | Key Features |
|---|---|---|---|---|
| Nitro Group Reduction | Ag/MMT, NaBH₄ | 2-chloro-4-nitrobenzoic acid | 4-Amino-2-chlorobenzoic acid | Heterogeneous catalysis, room temperature reaction. chemicalbook.comchemicalbook.com |
| N-Arylation (Ullmann Type) | Cu/Cu₂O, K₂CO₃ | 2-bromobenzoic acid and an amine | N-Aryl anthranilic acids | Regioselective amination of the halide adjacent to the carboxylic acid. nih.gov |
| C-H Fluorination | Pd(II)/Pd(IV) catalysts | α-amino acid derivatives | Fluorinated α-amino acid derivatives | Direct fluorination of C-H bonds using a directing group strategy. nih.gov |
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering an alternative to metal-based systems. While specific organocatalytic routes for the synthesis of this compound are not prominently detailed in the literature, the principles of organocatalysis can be applied to key bond-forming events.
The enantioselective synthesis of fluorinated molecules is a significant area within organocatalysis. nih.govscilit.com Methodologies often focus on the introduction of fluorine or fluorine-containing groups to a carbon framework. nih.gov For example, chiral organocatalysts can facilitate asymmetric fluorination, amination, or Michael reactions, which could be building blocks for a larger synthetic strategy. The development of organocatalytic aromatic substitution reactions could provide a direct pathway for the amination or halogenation of a suitable benzoic acid precursor.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves careful consideration of solvents, reaction efficiency, and waste generation.
The choice of solvent is critical to the environmental profile of a synthesis. In the silver-catalyzed reduction of 2-chloro-4-nitrobenzoic acid, solvents such as methanol and isopropanol are used. chemicalbook.comchemicalbook.com While traditional organic solvents, they are generally considered more acceptable than highly toxic or environmentally persistent solvents like chlorinated hydrocarbons. The ideal "green" solvent is water, and developing catalytic systems that are effective in aqueous media remains a major goal in chemical synthesis. The use of alternative media, such as supercritical fluids or ionic liquids, also represents a frontier in green chemistry applications for pharmaceutical intermediate synthesis.
Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Catalytic reactions, by their nature, tend to have higher atom economy than stoichiometric reactions because the catalyst is not consumed.
The reduction of a nitro group to an amine, as seen in the synthesis from 2-chloro-4-nitrobenzoic acid, is an example of an addition reaction (hydrogenation) that can have a high atom economy. The main byproduct is water. The efficiency of this specific reaction is demonstrated by a high yield of 88%. chemicalbook.com High reaction yields are crucial for minimizing waste and reducing the cost and environmental footprint of the final product.
| Synthetic Step | Reaction Type | Solvents Used | Reported Yield | Atom Economy Consideration |
|---|---|---|---|---|
| 2-chloro-4-nitrobenzoic acid → 4-Amino-2-chlorobenzoic acid | Catalytic Reduction | Methanol, Isopropyl Alcohol | 88% chemicalbook.com | High; it is a reduction reaction where the primary byproduct is water. |
Purification and Isolation Techniques for this compound
After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. The specific techniques depend on the synthetic route and the physical properties of the product and byproducts.
For a heterogeneous catalytic system, such as the Ag/MMT-catalyzed nitro reduction, the first step in purification is the removal of the solid catalyst by filtration. chemicalbook.comchemicalbook.com The subsequent workup procedure typically involves liquid-liquid extraction. For example, the product can be extracted from the reaction medium into an organic solvent like ethyl acetate. chemicalbook.comchemicalbook.com This organic phase is then washed, often with water, to remove any water-soluble impurities such as inorganic salts (e.g., potassium hydroxide). chemicalbook.comchemicalbook.com
The final isolation step involves removing the solvent from the purified product, which is commonly achieved by evaporation under reduced pressure. chemicalbook.comchemicalbook.com For further purification, recrystallization is a standard method for solid compounds like substituted benzoic acids. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Chemical Reactivity and Reaction Mechanisms of 4 Amino 2 Chloro 6 Fluorobenzoic Acid
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for benzene derivatives, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edu The rate and regioselectivity of this reaction are highly dependent on the nature of the substituents already present on the ring.
The outcome of electrophilic substitution on the 4-amino-2-chloro-6-fluorobenzoic acid ring is determined by the cumulative electronic effects—both inductive and resonance—of its four substituents. These groups can be classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate) and as directors towards specific positions (ortho, meta, or para).
In this compound, the two available positions for substitution are C3 and C5. The directing influences are as follows:
Amino group (-NH₂ at C4): Directs ortho to C3 and C5.
Chloro group (-Cl at C2): Directs ortho to C3 and para to C5.
Fluoro group (-F at C6): Directs ortho to C5 and para to C3.
Carboxylic acid group (-COOH at C1): Directs meta to C3 and C5.
The regioselectivity is ultimately controlled by the most powerful activating group, which is the amino substituent. youtube.com Since both available positions (C3 and C5) are ortho to the amino group, a conflict arises. However, the directing effects of the other substituents and steric factors resolve this. The C5 position is favored for electrophilic attack because it is para to the directing chloro group and ortho to the directing fluoro group. Furthermore, the C3 position is sterically hindered, being situated between the chloro and carboxylic acid groups. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|---|
| -COOH | C1 | Withdrawing | Withdrawing | Strongly Deactivating | Meta |
| -Cl | C2 | Withdrawing | Donating | Deactivating | Ortho, Para |
| -NH₂ | C4 | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -F | C6 | Strongly Withdrawing | Donating | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution Reactions Involving Halogen and Amine Moieties
While less common than electrophilic substitution, aromatic rings can undergo nucleophilic aromatic substitution (SₙAr), especially when substituted with strong electron-withdrawing groups. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org
For SₙAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org In this compound, the carboxylic acid group is an electron-withdrawing substituent, but it is meta to both the chloro and fluoro groups, providing suboptimal stabilization. The strongly electron-donating amino group at C4 further disfavors the formation of a negatively charged intermediate.
Despite these unfavorable factors, if the reaction were forced under harsh conditions, the relative leaving group ability of the halogens would be a key consideration. In SₙAr reactions, fluoride (B91410) is often a better leaving group than chloride. youtube.com This is because the rate-determining step is the initial attack by the nucleophile. The high electronegativity of fluorine makes the carbon to which it is attached (C6) highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, substitution of the fluoro group would be more likely than substitution of the chloro group. The amino group is a very poor leaving group and would not be displaced under these conditions.
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a key site of reactivity, allowing for the synthesis of various derivatives through well-established pathways.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. cutm.ac.in Because the substrate contains a basic amino group, which would neutralize the catalyst, a stoichiometric amount of acid is required for the reaction to proceed efficiently. researchgate.net The mechanism involves protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.
Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the acid to form an unreactive carboxylate salt. openstax.org Therefore, the carboxylic acid must first be "activated." This is commonly done by converting it into a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). openstax.org The resulting acid chloride readily reacts with an amine to yield the corresponding amide. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of an amide from the carboxylic acid and amine. openstax.orgnih.gov
Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). wikipedia.orgcutm.ac.in The reaction proceeds via nucleophilic acyl substitution by hydride ions, ultimately yielding the corresponding benzyl (B1604629) alcohol derivative after an aqueous workup.
Decarboxylation: The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. For aromatic carboxylic acids, this reaction is often difficult and requires high temperatures. wikipedia.org However, the decarboxylation of aminobenzoic acids can be acid-catalyzed. researchgate.net The mechanism is considered a type of electrophilic aromatic substitution, where a proton attacks the carbon atom bearing the carboxyl group (the ipso-carbon). rsc.org This attack is facilitated by electron-donating groups on the ring, such as the amino group, which stabilize the resulting intermediate.
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., ROH), Acid (e.g., H₂SO₄) | Ester (-COOR) |
| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine (e.g., RNH₂) | Amide (-CONHR) |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol (-CH₂OH) |
| Decarboxylation | Heat, Acid | Amine (-NH₂) |
Reactivity of the Amino Group
The primary aromatic amino group at C4 is nucleophilic and can undergo a variety of reactions common to anilines.
N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or acid anhydrides to form N-acyl derivatives (amides). libretexts.org For example, reaction with acetyl chloride in the presence of a base would yield the corresponding acetanilide. This reaction is often used to protect the amino group during other transformations, as the resulting amide is less nucleophilic and less susceptible to oxidation.
Diazotization: A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). orgsyn.org This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻). Aromatic diazonium salts are highly valuable synthetic intermediates. They can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, -Br, -I) through reactions such as the Sandmeyer reaction.
Schiff Base Formation: The amino group can also react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. medwinpublishers.commdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| N-Acylation | Acid Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | Amide (-NHCOR) |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |
| Schiff Base Formation | Aldehyde (RCHO) or Ketone (RCOR') | Imine (-N=CHR or -N=CRR') |
Acylation, Alkylation, and Arylation Reactions
The amino group of this compound is a primary site for acylation, alkylation, and arylation reactions. These reactions involve the formation of new bonds at the nitrogen atom.
Acylation: The amino group can be readily acylated to form amides. This is a common transformation for anthranilic acid derivatives. The reaction typically proceeds by treating the aminobenzoic acid with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. For instance, N-substituted anthranilic acid derivatives can be synthesized, which are precursors to various heterocyclic compounds. The formation of N-(N-acylaminoacyl)aminobenzoic acids can be achieved by reacting an aminobenzoic acid with a mixed anhydride of an N-acylamino acid. googleapis.com
Alkylation: N-alkylation of the amino group can also be achieved, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods may involve reductive amination or the use of protecting groups. The synthesis of N-alkyl amino acids is a significant area of research due to the properties these modifications impart on peptides. epo.org
Arylation: The amino group can undergo N-arylation, typically through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the amino group and an aryl halide.
Below is a representative table of these reactions as they would be expected to apply to this compound, based on the known reactivity of similar compounds.
| Reaction Type | Reagent/Catalyst | Product Type |
| Acylation | Acetyl chloride, Pyridine | N-acetyl-4-amino-2-chloro-6-fluorobenzoic acid |
| Alkylation | Methyl iodide, K2CO3 | 4-(Methylamino)-2-chloro-6-fluorobenzoic acid |
| Arylation | Phenylboronic acid, Cu(OAc)2 | 4-(Phenylamino)-2-chloro-6-fluorobenzoic acid |
This table presents expected products based on the general reactivity of substituted anthranilic acids. Specific experimental validation for this compound is not available in the cited literature.
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of chemical transformations. Diazotization is typically carried out by treating the aminobenzoic acid with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C).
The resulting diazonium salt, 4-carboxy-3-chloro-5-fluorobenzenediazonium chloride, is highly reactive and can undergo various nucleophilic substitution reactions where the diazonio group (-N2+) is replaced by a nucleophile, with the evolution of nitrogen gas. These transformations are often referred to as Sandmeyer or Sandmeyer-type reactions when catalyzed by copper(I) salts.
Key transformations of the diazonium salt include:
Halogenation: Replacement of the diazonium group with a halogen (e.g., -Cl, -Br, -I) using the corresponding copper(I) halide (Sandmeyer reaction) or potassium iodide.
Cyanation: Introduction of a cyano group (-CN) using copper(I) cyanide.
Hydroxylation: Formation of a phenolic hydroxyl group (-OH) by heating the diazonium salt solution.
Fluorination: The Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt, can be used to introduce a fluorine atom. A patent describes a process for preparing 2-fluorobenzoic acid by diazotizing the corresponding amino-aromatic compound in hydrogen fluoride and decomposing the diazonium salt under superatmospheric pressure. google.com
The following table summarizes some of the potential products that could be synthesized from this compound via diazotization.
| Reaction | Reagent(s) | Expected Product |
| Diazotization | NaNO2, HCl (aq), 0-5 °C | 4-carboxy-3-chloro-5-fluorobenzenediazonium chloride |
| Sandmeyer (Chlorination) | CuCl | 2,4-Dichloro-6-fluorobenzoic acid |
| Sandmeyer (Bromination) | CuBr | 2-Bromo-4-chloro-6-fluorobenzoic acid |
| Iodination | KI | 2-Chloro-6-fluoro-4-iodobenzoic acid |
| Hydroxylation | H2O, heat | 2-Chloro-6-fluoro-4-hydroxybenzoic acid |
This table illustrates the expected outcomes of diazotization and subsequent reactions based on established methodologies for aromatic amines. Specific experimental data for this compound is not detailed in the provided search results.
Intermolecular and Intramolecular Cyclization Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through both intermolecular and intramolecular cyclization reactions. The presence of the amino and carboxylic acid groups in an ortho-like arrangement (despite the substitution pattern) allows for the formation of fused ring systems.
Intermolecular Cyclization: Intermolecular cyclization reactions involve the reaction of this compound with a bifunctional reagent to form a heterocyclic ring. For example, substituted anthranilic acids can react with other molecules to form quinazolinones and other related heterocycles. The synthesis of quinazolin-4(3H)-one can be achieved by the reaction of 2-aminobenzoic acid with formamide (B127407). researchgate.net
Intramolecular Cyclization: Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of various fused heterocyclic systems. For instance, N-acyl derivatives can undergo cyclodehydration to form benzoxazinones. The synthesis of benzoxazinones from anthranilic acids is a well-established transformation. scielo.br Similarly, reactions leading to quinazolinediones are also known for substituted anthranilic acids.
The following table provides examples of heterocyclic systems that could potentially be synthesized from this compound.
| Heterocyclic System | Reaction Type | Reactant/Reagent |
| Benzoxazinone (B8607429) | Intramolecular Cyclization | Acetic anhydride (after N-acetylation) |
| Quinazolinone | Intermolecular Cyclization | Formamide |
| Quinazolinedione | Intermolecular Cyclization | Urea or Isocyanate |
The potential for these cyclization reactions is based on the known chemistry of other substituted anthranilic acids. The specific conditions and feasibility for this compound would require experimental investigation.
Mechanistic Investigations of Key Transformations Involving this compound
Acylation, Alkylation, and Arylation: The mechanism of N-acylation involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. The reaction is often base-catalyzed to enhance the nucleophilicity of the amine and to neutralize the acidic byproduct. N-alkylation proceeds via a nucleophilic substitution reaction (SN2) where the amino group acts as the nucleophile attacking the alkyl halide. Arylation, particularly metal-catalyzed reactions, involves more complex catalytic cycles, such as oxidative addition, reductive elimination, and ligand exchange in the case of Buchwald-Hartwig amination.
Diazotization and Subsequent Transformations: The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. The amino group of the aminobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water leads to the formation of the diazonium ion. The subsequent transformations of the diazonium salt, such as the Sandmeyer reaction, are believed to proceed through a radical mechanism involving single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. This aryl radical then reacts with the halide or cyanide from the copper salt to form the final product.
Cyclization Reactions: The mechanism of intramolecular cyclization to form a benzoxazinone from an N-acyl derivative typically involves the activation of the carboxylic acid group, for example, by conversion to a mixed anhydride with acetic anhydride. This is followed by an intramolecular nucleophilic attack by the amide nitrogen onto the activated carbonyl carbon, leading to the cyclized product and elimination of a small molecule. Intermolecular cyclizations, such as the formation of quinazolinones with formamide, involve the initial formation of an N-formyl derivative, followed by condensation with another molecule of formamide or ammonia (B1221849) (from the decomposition of formamide) and subsequent cyclization and dehydration. A mechanistic proposal for the oxidation of isatin (B1672199) to anthranilic acid in the presence of hydrogen peroxide and sodium hydroxide (B78521) has been described.
The reactivity and the course of these reactions for this compound would be significantly influenced by the electronic effects and steric hindrance of the chloro and fluoro substituents on the aromatic ring.
Computational and Theoretical Studies of 4 Amino 2 Chloro 6 Fluorobenzoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the electronic properties of a molecule. These calculations provide insights into molecular orbitals, charge distribution, and reactivity. For the analyses of 2-chloro-6-fluorobenzoic acid, calculations have been performed using the B3LYP method with 6-311+G and 6-311++G basis sets. nih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This energy gap is associated with the charge transfer that can occur within the molecule. nih.gov For 2-chloro-6-fluorobenzoic acid, the calculated HOMO and LUMO energies indicate that intramolecular charge transfer is a key electronic feature. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -0.25 |
| LUMO Energy | -0.03 |
| HOMO-LUMO Energy Gap (ΔE) | 0.22 |
Data sourced from DFT/B3LYP calculations. nih.gov
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
In substituted benzoic acids, the most negative potential is typically located around the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for electrophilic interaction. The MESP analysis for 2-chloro-6-fluorobenzoic acid confirms this, highlighting the electrophilic and nucleophilic regions that govern its intermolecular interactions. nih.gov
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. This analysis provides quantitative insight into the electron distribution and the effects of substituent groups. The calculated atomic charges for 2-chloro-6-fluorobenzoic acid reveal the influence of the electronegative chlorine, fluorine, and oxygen atoms on the electron density of the molecule. nih.gov
The carbon atom of the carboxylic acid group typically carries a significant positive charge due to its bonds with two highly electronegative oxygen atoms. The halogen substituents (Cl and F) also withdraw electron density from the aromatic ring, influencing its reactivity. nih.gov
| Atom | Charge (arbitrary units) |
|---|---|
| C (Carboxyl) | 0.54 |
| O (Carbonyl) | -0.34 |
| O (Hydroxyl) | -0.42 |
| Cl | -0.01 |
| F | -0.19 |
Data sourced from DFT/B3LYP calculations. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The presence of substituents on the benzoic acid ring introduces rotational barriers, leading to the existence of different stable conformations (conformers).
Theoretical calculations for 2-chloro-6-fluorobenzoic acid show that the molecule can exist in different conformations depending on the orientation of the carboxylic acid group relative to the benzene (B151609) ring. dergipark.org.tr The most stable conformer features a cis arrangement of the carboxylic acid moiety, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen. dergipark.org.trmdpi.com A higher-energy trans conformer is also predicted, but it is significantly less stable. dergipark.org.tr The energy barrier for the conversion of the more stable cis form to the trans form is substantial. mdpi.com Due to steric hindrance from the ortho substituents, the carboxylic acid group is twisted out of the plane of the phenyl ring. nih.gov
Molecular Dynamics (MD) simulations, while not specifically reported for this compound, are a powerful technique for studying the dynamic behavior of molecules. An MD simulation would model the atomic motions of 4-Amino-2-chloro-6-fluorobenzoic acid over time, providing insights into conformational flexibility, the stability of different conformers in various environments (e.g., in solution), and the dynamics of intermolecular interactions such as hydrogen bonding.
Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data.
For 2-chloro-6-fluorobenzoic acid, the vibrational frequencies have been calculated using DFT methods and compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov The calculations allow for a detailed assignment of the fundamental vibrational modes of the molecule. Key vibrational modes include the O-H stretching of the carboxylic acid, the C=O stretching, and various stretching and bending modes of the aromatic ring and its substituents. The agreement between the scaled theoretical wavenumbers and the observed experimental frequencies is generally very good, validating the accuracy of the computational model. nih.gov
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| O-H Stretch | 3080 | 3082 | 3080 |
| C=O Stretch | 1701 | 1702 | 1701 |
| C-F Stretch | 1252 | 1252 | 1253 |
| C-Cl Stretch | 680 | 681 | 680 |
Data sourced from Senthil kumar, J. et al. (2015). nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Theoretical predictions of ¹H and ¹³C NMR spectra for this compound would involve calculating the magnetic shielding tensors for each nucleus. These calculations would help in assigning the signals in an experimental spectrum and understanding the electronic effects of the amino, chloro, and fluoro substituents on the aromatic ring.
Reaction Pathway Energetics and Transition State Theory for this compound Derivatives
While specific reaction pathway calculations for derivatives of this compound are not available in the surveyed literature, computational chemistry offers robust methods for such investigations. Transition State Theory (TST) is a cornerstone for understanding and quantifying the rates of chemical reactions. wikipedia.org
To study a reaction involving a derivative of this compound, such as the formation of an amide via reaction of the carboxylic acid group, computational methods would be used to map out the potential energy surface of the reaction. This involves:
Geometry Optimization: Calculating the lowest-energy structures of the reactants, products, and any intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that connects the reactants and products. This structure is the transition state.
Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for the transition state) and calculating the zero-point vibrational energies.
From these calculations, the activation energy (the energy difference between the reactants and the transition state) can be determined. This energy barrier is the primary determinant of the reaction rate. TST allows for the calculation of rate constants, providing a deep, quantitative understanding of the reaction mechanism and kinetics. wikipedia.org
Solvent Effects on Reactivity and Conformation
The intricate interplay between a solute and its surrounding solvent molecules can profoundly influence its chemical reactivity and conformational preferences. In the case of this compound, the presence of amino, carboxylic acid, chloro, and fluoro functional groups suggests a high susceptibility to solvent effects. While direct computational studies on this specific molecule are not extensively available in the public domain, a wealth of information from theoretical and experimental work on analogous aminobenzoic acid derivatives provides a strong basis for understanding the anticipated solvent-induced behaviors. These studies collectively indicate that both general and specific solvent-solute interactions, such as polarity, hydrogen bonding, and dielectric constant, play a crucial role in modulating the electronic structure, stability of conformers, and reaction pathways of such molecules.
The reactivity of aminobenzoic acids can be significantly altered by the solvent environment. For instance, the acid dissociation constant (pKa), a key determinant of reactivity in many chemical and biological processes, is known to be sensitive to solvent polarity. Studies on benzoic acid and its derivatives, such as p-aminobenzoic acid (PABA), have shown that changes in the solvent composition, for example, in mixed solvent systems like ethanol-water or dimethyl sulfoxide-water, can lead to notable shifts in pKa values. This is attributed to both electrostatic effects, which can be rationalized by models like the Born equation, and non-electrostatic interactions, particularly hydrogen bonding. The ability of a solvent to act as a hydrogen bond donor or acceptor can stabilize or destabilize the anionic form of the carboxylic acid, thereby influencing its acidity. In protic solvents, hydrogen bonding with the carboxylate and amino groups of this compound would be expected to play a significant role in its reactivity.
Conformational stability is another critical aspect governed by solvent interactions. For molecules with multiple rotatable bonds, such as the carboxylic acid group in this compound, the solvent can influence the equilibrium between different conformers. Theoretical studies on β-amino acids have demonstrated that solvation generally stabilizes various conformations relative to the gas phase, leading to smaller energy differences between them. Intramolecular hydrogen bonding, which can be a significant factor in the stability of certain conformers, may be disrupted or favored depending on the hydrogen-bonding capabilities of the solvent. For ortho-aminobenzoic acid derivatives, ab-initio calculations have indicated that the rotameric conformation is highly stable. However, in the presence of protic solvents, intermolecular hydrogen bonds can predominate over intramolecular ones, thus altering the conformational landscape.
The photophysical properties of aminobenzoic acids, which are closely linked to their electronic conformation, are also highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Research on various aminobenzoic acid isomers has revealed that the Stokes shift in their fluorescence spectra often correlates with solvent polarity parameters. rsc.org For instance, the emission bands of 3-aminobenzoic acid show considerable solvatochromic effects that are dependent on the solvent's polarity. iaea.org The hydrogen bond donating ability of the solvent has been identified as a key parameter influencing the spectral behavior of these molecules. iaea.org In the case of this compound, it is anticipated that solvents with high polarity and hydrogen-bonding capacity would lead to significant shifts in its absorption and emission spectra, reflecting changes in the energy levels of its ground and excited states.
To illustrate the magnitude of solvent effects on related compounds, the following tables summarize findings from studies on various aminobenzoic acid derivatives.
Table 1: Solvent Effects on the Spectral Properties of 3-Aminobenzoic Acid
| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |
| Dioxane | 2.21 | 306 | 390 | 7393 |
| Ethyl Acetate | 6.02 | 308 | 400 | 7887 |
| Acetonitrile | 37.5 | 308 | 412 | 8683 |
| Methanol (B129727) | 32.7 | 308 | 422 | 9406 |
| Water | 80.1 | 306 | 430 | 10185 |
This table is generated based on the principles and trends observed in solvatochromic studies of aminobenzoic acids. The actual values are illustrative.
Table 2: Influence of Solvent on the pKa of p-Aminobenzoic Acid (PABA)
| Solvent System (v/v) | pKa |
| Water (100%) | 4.92 |
| Ethanol-Water (50:50) | 5.60 |
| DMSO-Water (50:50) | 6.25 |
This table presents illustrative data based on established trends in pKa shifts of benzoic acids in semi-aqueous solutions.
Advanced Spectroscopic and Structural Elucidation of 4 Amino 2 Chloro 6 Fluorobenzoic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 4-Amino-2-chloro-6-fluorobenzoic acid, with a chemical formula of C₇H₅ClFNO₂, the expected monoisotopic mass can be calculated with high precision.
Table 1: Theoretical Isotopic Mass Calculation for C₇H₅ClFNO₂
| Atom | Number | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| ¹²C | 7 | 12.000000 | 84.000000 |
| ¹H | 5 | 1.007825 | 5.039125 |
| ³⁵Cl | 1 | 34.968853 | 34.968853 |
| ¹⁹F | 1 | 18.998403 | 18.998403 |
| ¹⁴N | 1 | 14.003074 | 14.003074 |
| ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | | | 188.999285 |
An experimental HRMS analysis, typically using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that corresponds to this theoretical value within a very narrow margin of error (typically < 5 ppm). This level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. A comprehensive NMR analysis of this compound would involve the acquisition of spectra for ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N nuclei.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would likely display a complex splitting pattern due to coupling between the protons and with the neighboring ¹⁹F nucleus. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro, fluoro, and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum would reveal signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom at the C6 position. The chemical shift and coupling constants to neighboring protons would provide further structural confirmation.
¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, an enriched sample could provide information about the electronic environment of the nitrogen atom in the amino group.
Table 2: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic-H | 6.0 - 8.0 |
| ¹H | Amine-NH₂ | 4.0 - 6.0 |
| ¹³C | Aromatic C-H | 100 - 130 |
| ¹³C | Aromatic C-Cl | 125 - 135 |
| ¹³C | Aromatic C-F | 155 - 165 |
| ¹³C | Aromatic C-N | 140 - 150 |
| ¹³C | Aromatic C-COOH | 120 - 130 |
| ¹³C | Carboxylic Acid C=O | 165 - 175 |
Two-dimensional NMR techniques are crucial for definitively assigning the signals observed in 1D spectra and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): Would reveal scalar couplings between protons, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for identifying quaternary carbons and piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra for this compound would be expected to show characteristic absorption bands for the various functional groups.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretch | Amine | 3300 - 3500 |
| O-H stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| C=O stretch | Carboxylic Acid | 1680 - 1710 |
| C=C stretch | Aromatic Ring | 1450 - 1600 |
| C-N stretch | Amine | 1250 - 1350 |
| C-F stretch | Aryl Fluoride (B91410) | 1100 - 1250 |
A detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would provide a unique vibrational signature for the compound.
Single-Crystal X-ray Diffraction Analysis of Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.
The analysis of the crystal structure would reveal how the molecules pack in the solid state. It is anticipated that strong intermolecular hydrogen bonds would be a dominant feature, likely involving the carboxylic acid and amino groups. For instance, the carboxylic acid groups could form dimers, a common motif in benzoic acid derivatives. The amino groups could act as hydrogen bond donors to the carboxylic acid oxygens or to the nitrogen of a neighboring molecule. Weaker interactions, such as halogen bonding involving the chlorine atom and π-π stacking of the aromatic rings, might also play a role in stabilizing the crystal lattice.
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties. A polymorphism screen for this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would be analyzed by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any different polymorphic forms.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC-DAD) for Purity and Quantitative Analysis
The purity and quantitative analysis of this compound and its derivatives are critical for ensuring their quality and efficacy in various applications. Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) are powerful tools for this purpose. These methods offer high resolution, sensitivity, and specificity for the separation, identification, and quantification of the target compound and its potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a polar molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability, making it amenable to GC analysis.
Research Findings:
While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of structurally related compounds, such as other fluorobenzoic acids and amino acids, provides a strong basis for a hypothetical methodology. researchgate.netnih.gov Derivatization is a common strategy employed for similar polar compounds to improve their chromatographic behavior. nih.gov For instance, esterification of the carboxylic acid group and acylation of the amino group are common derivatization techniques.
A method for the ultra-trace analysis of 21 fluorobenzoic acids via GC-MS based on solid-phase extraction (SPE) and derivatization with BF3·MeOH has been described. nih.gov This approach could potentially be adapted for this compound. The derivatization converts the acidic analytes into their corresponding methyl esters, which are more volatile. nih.gov
The following table outlines a hypothetical set of GC-MS parameters that could serve as a starting point for method development for the analysis of derivatized this compound.
Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-500 amu |
This table is a representation of typical starting conditions and would require optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and sensitive technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, without the need for derivatization.
Research Findings:
LC-MS/MS methods have been developed for the determination of related compounds such as 4-acetamidobenzoic acid. nih.gov These methods often utilize reversed-phase chromatography with electrospray ionization (ESI) mass spectrometry. A study on 4-acetamidobenzoic acid employed a C18 column with a mobile phase consisting of 0.2% formic acid in water and 0.2% formic acid in acetonitrile. nih.gov This approach provides good retention and separation of polar aromatic acids.
For the quantitative analysis of amino acids, which share the amino functional group with the target compound, reversed-phase liquid chromatography combined with multiple reaction monitoring (MRM) mass spectrometry has been successfully applied. nih.gov This technique offers high selectivity and sensitivity for complex matrices.
The following table presents a potential set of LC-MS parameters for the direct analysis of this compound.
Table 2: Hypothetical LC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
This table is a representation of typical starting conditions and would require optimization.
High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)
HPLC-DAD is a widely used technique for the purity determination and quantitative analysis of aromatic compounds. The diode-array detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.
Research Findings:
A reverse-phase HPLC method was developed and validated for the determination of 2,4,6-trifluorobenzoic acid and its impurities. ekb.eg This method utilized a C18 column and a gradient elution with a mobile phase consisting of phosphate (B84403) buffer and acetonitrile. Such a method could be readily adapted for this compound due to their structural similarities as substituted benzoic acids. The validation of such a method would typically include parameters like specificity, limit of detection, limit of quantitation, precision, linearity, accuracy, and robustness, as per ICH guidelines. ekb.eg
The following table provides a representative set of HPLC-DAD parameters for the analysis of this compound.
Table 3: Hypothetical HPLC-DAD Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| High-Performance Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Diode-Array Detector | |
| Detection Wavelength | 210 nm, 254 nm (or monitor a full spectrum from 200-400 nm) |
This table is a representation of typical starting conditions and would require optimization.
Applications of 4 Amino 2 Chloro 6 Fluorobenzoic Acid in Advanced Chemical Synthesis
Precursor in the Synthesis of Heterocyclic Compounds
The structure of 4-Amino-2-chloro-6-fluorobenzoic acid, containing both an aniline-like amino group and a carboxylic acid, makes it a hypothetical precursor for various heterocyclic systems through cyclization reactions.
Benzoxazole (B165842), Benzothiazole (B30560), and Quinoxaline Derivatives
The synthesis of benzoxazoles typically involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. Theoretically, this compound could be chemically modified to introduce a hydroxyl group ortho to the amino group, thereby enabling its use as a precursor for highly substituted benzoxazoles. However, direct synthetic routes employing this specific benzoic acid derivative for benzoxazole formation are not documented in the searched literature.
Similarly, the formation of benzothiazoles generally requires the reaction of an ortho-aminothiophenol with a carboxylic acid derivative. The conversion of this compound into the corresponding aminothiophenol would be a necessary intermediate step to facilitate its use in benzothiazole synthesis. At present, there is no available research detailing this specific synthetic application.
Quinoxaline derivatives are typically formed from the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The structural framework of this compound does not lend itself to direct use as a precursor for quinoxalines without significant functional group manipulation to introduce a second amino group ortho to the existing one. There are no current literature reports of its use for this purpose.
Nitrogen-Containing Heterocycles
The presence of both an amino group and a carboxylic acid moiety in this compound suggests its potential as a synthon for various other nitrogen-containing heterocycles, such as quinazolinones or benzodiazepines, through appropriate cyclization strategies. Despite this theoretical potential, specific research findings detailing the successful synthesis of such heterocycles from this particular starting material are not found in the available scientific databases.
Building Block for Complex Organic Molecules
The densely functionalized aromatic ring of this compound makes it an attractive, albeit undocumented, starting point for the synthesis of more complex molecular architectures.
Incorporation into Natural Product Analogues
The unique substitution pattern of this compound could potentially be exploited in the synthesis of analogues of natural products where a substituted anthranilic acid moiety is a key structural feature. However, a review of the current literature does not yield any specific examples of its incorporation into such molecules.
Scaffold for Combinatorial Chemistry Libraries
In theory, the functional groups of this compound could serve as points of diversification for the generation of combinatorial libraries. The amino group could be acylated or alkylated, while the carboxylic acid could be converted into a variety of amides or esters. This would allow for the rapid generation of a library of related compounds for high-throughput screening. Nevertheless, there are no published studies that specifically utilize this compound as a scaffold for this purpose.
Role in the Synthesis of Agrochemical Intermediates
Substituted anthranilic acids are known precursors in the synthesis of certain classes of agrochemicals, such as some insecticides and herbicides. The specific combination of substituents in this compound could potentially lead to novel agrochemical candidates. However, a search of the available literature and databases on agrochemical synthesis does not indicate its current use as a registered intermediate for any commercial or developmental agrochemical products.
Application in the Development of New Catalysts or Ligands
The potential of this compound as a precursor for the synthesis of novel catalysts or ligands has not been documented in publicly accessible research. While substituted aminobenzoic acids can, in principle, be utilized to create complex ligands for metal catalysts, no studies have been found that specifically employ the 4-amino-2-chloro-6-fluoro isomer for this purpose. The unique substitution pattern of this molecule, featuring an amino group, a carboxylic acid, a chlorine atom, and a fluorine atom, presents a framework that could potentially be explored for creating ligands with specific electronic and steric properties. However, at present, there are no published research findings detailing such applications.
Functionalization for Polymer Chemistry and Material Science
Similarly, the utility of this compound in polymer chemistry and material science has not been reported. The bifunctional nature of the molecule, with its reactive amino and carboxylic acid groups, suggests theoretical possibilities for its use in polymerization reactions.
Monomer in Polymer Synthesis
There is no evidence in the scientific literature of this compound being used as a monomer in the synthesis of polymers. While other aminobenzoic acids are known to undergo polymerization to form polyamides or other polymers, the specific chloro and fluoro substitutions on this particular isomer may influence its reactivity or the properties of any resulting polymer in ways that have not yet been investigated or reported.
Incorporation into Functional Materials
Consistent with the lack of data on its use as a monomer, there are no reports on the incorporation of this compound into functional materials. The development of functional materials often relies on the specific properties imparted by the constituent chemical building blocks. Without foundational research on the synthesis and properties of polymers or materials derived from this compound, its potential for creating functional materials remains an unexplored area of study.
Biochemical Interactions and Enzymatic Transformations of 4 Amino 2 Chloro 6 Fluorobenzoic Acid
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions
There is a notable absence of published studies specifically detailing molecular docking or molecular dynamics simulations for 4-Amino-2-chloro-6-fluorobenzoic acid. While computational methods are frequently employed to predict the binding affinities and interaction patterns of small molecules with biological targets, such analyses for this specific compound are not available in the current body of scientific literature. General principles of molecular interactions suggest that the presence of halogen atoms (chlorine and fluorine) could contribute to halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. researchgate.netmdpi.com However, without specific studies, the potential binding modes and targets of this compound remain speculative.
In Vitro Enzymatic Metabolism Studies and Metabolite Identification
Specific in vitro enzymatic metabolism studies and subsequent metabolite identification for this compound have not been reported in the reviewed literature. Research on analogous compounds, such as p-aminobenzoic acid (PABA), has shown that N-acetylation is a common metabolic pathway. nih.govteikyo.jp Furthermore, studies on chlorinated anilines suggest that the position and number of halogen substituents can significantly impact a compound's metabolic fate and potential toxicity. nih.gov For instance, 4-amino-2-chlorobenzoic acid is known to be the principal metabolite of the local anesthetic 2-Chloroprocaine. chemicalbook.com However, without direct experimental evidence, the specific metabolites of this compound and the enzymes responsible for its biotransformation are unknown.
Biochemical Pathways Involving this compound Analogues
There is a lack of information regarding the specific biochemical pathways in mammalian systems that involve this compound or its close analogues. While some research has explored the microbial degradation of aminobenzoic acids, these catabolic pathways in bacteria are not directly transferable to the context of human or animal biochemistry. nih.govoup.comresearchgate.net The broader biochemical pathways in which this compound might participate, either as a substrate, inhibitor, or modulator, have not been elucidated.
Elucidation of Molecular Mechanisms of Interaction with Biological Macromolecules
Detailed molecular mechanisms of interaction between this compound and biological macromolecules such as proteins and nucleic acids have not been specifically investigated. General mechanisms of protein-ligand interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, are fundamental to these processes. mdpi.comh-its.org One study on aminobenzoic acid derivatives demonstrated that their rigid structure could sterically hinder the 'induced fit' mechanism within the ribosomal peptidyl transferase center, thereby inhibiting protein synthesis. acs.org However, it is not known if this compound interacts with similar or different macromolecules, and the specific nature of any such interactions remains uncharacterized.
Role as a Substrate or Inhibitor in Specific Biochemical Reactions
There is no available data to confirm whether this compound acts as a substrate or an inhibitor in specific biochemical reactions. Studies on other aminobenzoic acid derivatives have identified them as inhibitors of enzymes like cholinesterases. researchgate.net Additionally, the enzymatic decarboxylation of aminobenzoates has been reported. acs.org However, the substrate specificity or inhibitory activity of this compound towards any particular enzyme has not been documented.
Environmental Fate and Degradation Studies of 4 Amino 2 Chloro 6 Fluorobenzoic Acid
Photodegradation Pathways and Mechanisms
Direct scientific studies on the photodegradation of 4-Amino-2-chloro-6-fluorobenzoic acid are limited. However, the photodegradation of related compounds, such as chlorobenzoic acids and fluorobenzoic acids, has been investigated. These studies suggest that the primary mechanism of photodegradation in the environment is through reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH).
The photodegradation of benzoic acid itself can be enhanced by the presence of photosensitizers like titanium dioxide (TiO2). For instance, the photocatalytic degradation of benzoic acid has been shown to be effective in the presence of UV light and a catalyst. The degradation rate of benzoic acid and salicylic (B10762653) acid has been observed to follow the order: photoperoxone (UV/O3/H2O2) > photoozonation (UV/O3) > peroxone (O3/H2O2) > ozonation (O3). sciensage.info
For halogenated benzoic acids, the position and type of halogen substituent can influence the rate and pathway of photodegradation. The carbon-halogen bond can be cleaved by UV radiation, leading to dehalogenation. The amino group in this compound may also influence its photochemical reactivity. It is hypothesized that the photodegradation of this compound would proceed through a series of hydroxylation and dehalogenation steps, ultimately leading to ring cleavage and mineralization to carbon dioxide, water, and inorganic ions.
Table 1: Postulated Photodegradation Intermediates of this compound
| Postulated Intermediate | Formation Pathway |
| 4-Amino-2-chloro-6-hydroxybenzoic acid | Hydroxylation with replacement of fluorine |
| 4-Amino-6-fluoro-2-hydroxybenzoic acid | Hydroxylation with replacement of chlorine |
| 4-Amino-2,6-dihydroxybenzoic acid | Successive hydroxylation and dehalogenation |
| Various hydroxylated and dehalogenated ring cleavage products | Oxidative ring opening |
Note: This table is based on hypothesized pathways inferred from related compounds and not on direct experimental evidence for this compound.
Microbial Degradation and Biotransformation Pathways
The microbial degradation of halogenated aromatic compounds is a key process in their environmental removal. nih.gov While specific data for this compound is unavailable, studies on related compounds provide insights into potential biotransformation pathways. The presence of halogens on the aromatic ring generally increases the recalcitrance of a compound to microbial degradation. nih.gov
Bacteria capable of degrading chlorobenzoic acids and fluorobenzoic acids have been isolated and studied. For example, Pseudomonas sp. B13 has been shown to cometabolize monofluorobenzoates, with 4-fluorobenzoic acid being completely degraded after a period of adaptation. nih.gov The degradation of chlorobenzoates has also been demonstrated by various bacterial strains, often involving dioxygenase enzymes that catalyze the initial attack on the aromatic ring. jbarbiomed.comjbarbiomed.com
The degradation of this compound by microorganisms would likely involve initial dehalogenation steps. The amino group may also be a site for initial enzymatic attack. The complete mineralization of the compound would require a consortium of microorganisms with diverse metabolic capabilities.
Table 2: Examples of Microorganisms Degrading Structurally Similar Compounds
| Microorganism | Degraded Compound(s) | Key Enzymes/Pathways |
| Pseudomonas sp. B13 | Monofluorobenzoates | Benzoate pathway |
| Aeromonas hydrophila | Chlorobenzoic acids | Dioxygenases (ortho-cleavage) jbarbiomed.comjbarbiomed.com |
| Photoheterotrophic bacteria | Halogenated benzoic acids | Anaerobic degradation pathways nih.gov |
Chemical Hydrolysis in Various Environmental Conditions
Chemical hydrolysis is a potential abiotic degradation pathway for certain organic compounds in the environment. For carboxylic acids like this compound, the carboxylic acid group itself is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). However, the stability of the carbon-halogen bonds to hydrolysis can be influenced by the presence of other substituents on the aromatic ring.
The rate of hydrolysis of substituted benzoic acid esters is known to be affected by the nature and position of the substituents. researchgate.netacs.org While this applies to esters, the principles of electronic effects of substituents can be extended to the stability of the aromatic ring itself. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the carboxyl group, would tend to make the aromatic ring more susceptible to nucleophilic attack. Conversely, the amino group is an electron-donating group, which could counteract this effect to some extent.
Under extreme pH and temperature conditions, hydrolysis of the carbon-halogen bonds could occur, but this is unlikely to be a significant degradation pathway under normal environmental conditions.
Adsorption and Leaching Characteristics in Environmental Compartments
The transport and fate of this compound in the environment will be significantly influenced by its adsorption to soil and sediment particles. The extent of adsorption is determined by the physicochemical properties of both the compound and the environmental matrix.
As a benzoic acid derivative, the compound's charge will be pH-dependent. At pH values below its pKa, it will exist predominantly in its neutral, protonated form, while at pH values above its pKa, it will be in its anionic, deprotonated form. The anionic form is generally more water-soluble and less likely to adsorb to negatively charged soil colloids.
The presence of the amino group can also contribute to its adsorption behavior, potentially through hydrogen bonding with soil organic matter. Studies on the adsorption of benzoic acid and its substituted derivatives have shown that both the nature of the substituent and the properties of the adsorbent (e.g., organic carbon content, clay mineralogy) are important. researchgate.netgoogle.comnih.gov Given its likely water solubility, this compound may have the potential to be mobile in soil and leach into groundwater, particularly in soils with low organic matter content. fishersci.com
Table 3: Factors Influencing Adsorption and Leaching of this compound
| Factor | Influence on Adsorption | Influence on Leaching |
| Soil pH | Higher adsorption at low pH (neutral form) | Higher leaching at high pH (anionic form) |
| Soil Organic Matter | Increased adsorption through hydrophobic interactions and hydrogen bonding | Decreased leaching |
| Clay Content | Can increase adsorption depending on clay type and surface charge | Can decrease leaching |
| Water Solubility | Higher solubility leads to lower adsorption | Higher solubility leads to higher leaching potential |
Remediation Strategies for Contaminated Environments
The remediation of environments contaminated with halogenated aromatic compounds can be challenging due to their persistence. science.gov Several strategies have been developed for the treatment of such contaminants, which could be applicable to this compound.
Bioremediation involves the use of microorganisms to degrade the contaminant. technologypublisher.com This can include bioaugmentation, where specific microbial strains known to degrade the contaminant or related compounds are introduced to the site, and biostimulation, where the growth of indigenous degrading microorganisms is stimulated by the addition of nutrients and electron acceptors. nih.gov
Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water. Certain plant species can take up halogenated organic compounds and metabolize them.
Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and destroy organic pollutants. sciensage.info These methods include ozonation, Fenton's reagent, and photocatalysis.
Adsorption using activated carbon or other sorbent materials can be used to remove the compound from contaminated water. researchgate.net The spent adsorbent would then require proper disposal or regeneration.
The choice of remediation strategy would depend on the specific conditions of the contaminated site, including the concentration of the contaminant, the environmental matrix (soil, water), and cost-effectiveness.
Structure Activity Relationship Sar Studies Via Computational and Synthetic Approaches
Design and Synthesis of Analogues of 4-Amino-2-chloro-6-fluorobenzoic Acid
The strategic design of analogues of this compound would theoretically involve systematic modifications at key positions to explore the chemical space and understand its influence on biological activity. The primary points for modification on the scaffold are the amino group at the C4 position, the carboxylic acid at the C1 position, and the aromatic ring protons at the C3 and C5 positions.
Synthetic Strategies: The synthesis of analogues would typically start from the parent molecule or a closely related precursor. Key synthetic transformations could include:
Amide Bond Formation: The carboxylic acid moiety is a prime handle for creating a library of amide analogues. Coupling this compound with a diverse range of primary and secondary amines, using standard coupling reagents like HATU or EDC/HOBt, would yield a series of N-substituted benzamides.
N-Alkylation/N-Arylation: The amino group could be subjected to alkylation, arylation, or acylation reactions to probe the impact of substituents at this position. For example, reductive amination or Buchwald-Hartwig amination could be employed.
Modification of the Aromatic Ring: Introduction of further substituents on the benzene (B151609) ring, though synthetically more challenging, could be achieved through electrophilic aromatic substitution if the existing groups' directing effects allow, or by using more complex starting materials.
These synthetic efforts would be guided by computational models to prioritize analogues with a higher probability of desired activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A QSAR study for analogues of this compound would aim to build a mathematical model that correlates the structural properties of the compounds with their biological activity. This requires a dataset of synthesized analogues with corresponding measured biological data.
Derivation of Molecular Descriptors
To build a QSAR model, the two-dimensional and three-dimensional structural features of the synthesized analogues would be quantified using molecular descriptors. These descriptors fall into several categories:
Topological Descriptors: These describe the atomic connectivity within the molecule (e.g., molecular connectivity indices).
Electronic Descriptors: These quantify aspects of the electronic distribution, such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and surface area.
Hydrophobic Descriptors: The most common is the partition coefficient (logP), which describes the molecule's lipophilicity.
These descriptors would be calculated for each analogue in the dataset using specialized computational chemistry software.
Statistical Analysis and Model Validation
With a set of calculated descriptors and biological activity data, statistical methods are used to generate the QSAR equation. Multiple Linear Regression (MLR) is a common technique used to find the best-fitting linear relationship between the descriptors (independent variables) and biological activity (dependent variable).
A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. Key validation metrics include:
Coefficient of Determination (R²): Measures the goodness-of-fit for the training set.
Leave-One-Out Cross-Validation (Q²): An internal validation technique to assess the model's predictive ability. A high Q² value (typically > 0.5) indicates good internal predictivity.
External Validation: The model's predictive power is tested on an external set of compounds (test set) that were not used in model generation. The predictive R² (R²_pred) is calculated for this set.
A hypothetical QSAR study might yield a model as shown in the table below, illustrating the relationship between descriptors and activity.
| Descriptor | Coefficient | p-value | Interpretation |
| LogP | +0.45 | <0.05 | Increased hydrophobicity is positively correlated with activity. |
| Dipole Moment | -0.21 | <0.05 | Lower dipole moment is favorable for activity. |
| Molecular Weight | +0.15 | >0.05 | Not a statistically significant contributor to the model. |
| Model Statistics | Value | ||
| R² | 0.85 | ||
| Q² | 0.72 | ||
| R²_pred | 0.79 |
This table is a hypothetical example for illustrative purposes.
Pharmacophore Modeling and Ligand Design Principles (excluding clinical efficacy)
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for ligands derived from this compound would be constructed based on a set of active analogues.
The key pharmacophoric features likely to be identified from this scaffold would include:
Hydrogen Bond Acceptor: The carboxylic acid oxygen and the fluorine atom.
Hydrogen Bond Donor: The amino group and the carboxylic acid proton.
Aromatic Ring: The central phenyl ring, which can engage in π-π stacking or hydrophobic interactions.
These features would be mapped in 3D space, defining specific distances and angles between them. This resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules that fit the model and are therefore potential new active compounds.
Impact of Substituent Modifications on Reactivity and Interactions
The electronic properties of the this compound scaffold are significantly influenced by its substituents, which in turn affects its reactivity and potential intermolecular interactions.
Amino Group (-NH₂): This is a strong electron-donating group (activating) through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions (C3, C5, and C6).
Carboxylic Acid (-COOH): This is a strong electron-withdrawing group (deactivating), further reducing the electron density of the aromatic ring.
The interplay of these groups governs the molecule's key chemical properties:
Acidity: The presence of the electron-withdrawing chloro and fluoro groups ortho to the carboxylic acid increases its acidity (lowers the pKa) compared to benzoic acid itself.
Nucleophilicity: The electron-donating amino group increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack, though this is counteracted by the deactivating effects of the other substituents.
Intermolecular Interactions: The amino group and carboxylic acid are potent sites for hydrogen bonding. The halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction. Modifications to these groups would directly impact the molecule's ability to form these crucial interactions within a biological target's binding site. For instance, converting the carboxylic acid to an ester or amide would remove a key hydrogen bond donor and alter its acceptor properties, likely having a profound impact on its interaction profile.
Future Research Directions and Emerging Opportunities for 4 Amino 2 Chloro 6 Fluorobenzoic Acid
Integration with Flow Chemistry and Automated Synthesis Technologies
The synthesis of complex molecules like 4-Amino-2-chloro-6-fluorobenzoic acid and its derivatives is poised to be revolutionized by the integration of flow chemistry and automated synthesis technologies. Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. beilstein-journals.orgdurham.ac.uknih.govvapourtec.com
Future research will likely focus on developing robust and efficient continuous flow syntheses for this compound. This could involve the use of microreactors to precisely control reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. beilstein-journals.org The handling of potentially hazardous reagents often used in fluorination or chlorination reactions can be managed more safely in the enclosed systems of flow reactors. durham.ac.uk
Automated synthesis platforms, coupled with flow chemistry, will enable the rapid generation of libraries of this compound derivatives. bris.ac.uk This high-throughput approach will be invaluable for screening new compounds with desired biological or material properties, accelerating the discovery of new drug candidates and advanced materials. The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, streamlining multi-step syntheses and reducing manual intervention. uc.pt
Table 1: Comparison of Batch vs. Flow Synthesis for Fluorinated Aromatic Compounds
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Handling of hazardous reagents can be risky on a large scale. | Enclosed system enhances safety when working with hazardous materials. durham.ac.uk |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Readily scalable by extending the operation time or using parallel reactors. |
| Reaction Control | Less precise control over temperature and mixing, potentially leading to side products. | Precise control over reaction parameters, leading to higher selectivity and yield. beilstein-journals.org |
| Efficiency | Often involves multiple manual workup and purification steps. | Can integrate in-line purification and analysis, reducing overall process time. uc.pt |
Exploration of Novel Reactivity Patterns
The unique electronic and steric properties imparted by the amino, chloro, fluoro, and carboxylic acid groups on the aromatic ring of this compound open up avenues for exploring novel reactivity patterns. The interplay of these substituents can lead to regioselective reactions that are not readily achievable with simpler benzoic acid derivatives.
Future research will likely delve into the selective functionalization of the C-H bonds on the aromatic ring, a strategy that offers a more atom-economical approach to creating complex molecules. nih.gov For instance, directed C-H activation could allow for the introduction of new functional groups at specific positions, guided by the existing substituents. The amino and carboxylic acid groups can act as directing groups in various metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.
Furthermore, the development of new synthetic methodologies that exploit the combined electronic effects of the electron-donating amino group and the electron-withdrawing halogen and carboxyl groups is a promising area. This could lead to the discovery of new types of transformations and the synthesis of previously inaccessible compound classes. The reactivity of the amino and carboxylic acid groups themselves can also be further explored, for example, in the synthesis of novel heterocyclic systems or in bioconjugation applications. nih.govresearchgate.net
Advanced Materials Incorporating this compound Derivatives
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, making them attractive for applications in advanced materials. researchgate.net Derivatives of this compound could serve as valuable building blocks for the synthesis of high-performance polymers, liquid crystals, and organic electronic materials.
In the realm of polymer science, the introduction of this fluorinated monomer into polymer backbones could enhance thermal stability, chemical resistance, and optical properties. nih.gov Research could focus on the synthesis of novel polyamides or polyesters with tailored properties for specific applications, such as in the aerospace or electronics industries. The presence of multiple functional groups offers the potential for creating cross-linked or network polymers with unique mechanical and thermal characteristics.
Derivatives of this compound may also find use in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of the aromatic ring can be fine-tuned through chemical modification, and the fluorine and chlorine substituents can influence molecular packing and charge transport properties. The synthesis and characterization of new materials based on this scaffold could lead to advancements in displays, lighting, and solar cells.
Interdisciplinary Research with Biological and Environmental Sciences
The structural motifs present in this compound are of significant interest in medicinal chemistry and agrochemistry. acs.orgnih.govnih.gov Fluorinated organic compounds are prevalent in a wide range of pharmaceuticals and agrochemicals due to the beneficial effects of fluorine on properties such as metabolic stability, bioavailability, and binding affinity. nih.govnih.gov
Future interdisciplinary research will likely focus on the design and synthesis of novel bioactive compounds derived from this compound. These could include potential new drugs targeting a variety of diseases or new pesticides with improved efficacy and environmental profiles. acs.org The ability to generate diverse libraries of compounds through automated synthesis will be crucial for these screening efforts. The study of fluorinated amino acids and their incorporation into peptides and proteins is a rapidly developing field, and derivatives of the title compound could serve as valuable synthetic intermediates. nih.govmdpi.combeilstein-journals.orgrsc.org
Concurrently, the increasing use of fluorinated compounds has raised concerns about their environmental fate and potential toxicity. numberanalytics.com Interdisciplinary research involving environmental scientists will be essential to assess the biodegradability and potential environmental impact of new compounds derived from this compound. This will involve developing analytical methods for their detection in environmental samples and studying their transformation pathways in various ecosystems. A proactive approach to understanding the environmental implications will be crucial for the sustainable development of new technologies based on this compound.
Theoretical Advancements in Predicting Compound Behavior and Interactions
Computational and theoretical chemistry will play an increasingly important role in guiding the future research and development of this compound and its derivatives. Density functional theory (DFT) and other quantum chemical methods can be used to predict a wide range of molecular properties, including reactivity, electronic structure, and spectroscopic signatures. nih.govemerginginvestigators.org
Future theoretical studies could focus on elucidating the complex interplay of the different functional groups on the reactivity of the aromatic ring. For example, computational models can help predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, aiding in the design of synthetic routes. youtube.comyoutube.com Theoretical calculations can also be used to understand the non-covalent interactions that govern the self-assembly of these molecules into larger structures, which is crucial for the design of new materials. ucl.ac.ukresearchgate.net
In the context of drug discovery, molecular modeling and docking studies can be used to predict the binding affinity of this compound derivatives to biological targets. This in silico screening can help prioritize compounds for synthesis and experimental testing, saving time and resources. Furthermore, theoretical models can be developed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, as well as their potential toxicity.
Q & A
Q. What are the recommended synthetic routes for 4-amino-2-chloro-6-fluorobenzoic acid, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves halogenation and amination of benzoic acid derivatives. For example, starting with 2-chloro-6-fluorobenzoic acid, nitration followed by reduction of the nitro group to an amino group is a common approach. Optimization includes:
- Catalyst selection : Use palladium or Raney nickel for efficient hydrogenation .
- Temperature control : Maintain temperatures between 50–80°C during nitration to minimize side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H and C spectra to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for fluorine/chlorine effects) .
- IR : Detect carboxylic acid (C=O stretch ~1700 cm) and amino groups (N–H stretch ~3300 cm) .
- HPLC/TLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) or silica TLC plates to verify purity (>95%) .
Advanced Research Questions
Q. How can conflicting data regarding the biological activity of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogen positions) and compare IC values in enzyme inhibition assays .
- Computational docking : Use software like AutoDock to model interactions with target proteins (e.g., COX-2 or kinases) and validate with mutagenesis studies .
- Standardized assays : Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables .
Q. What strategies are effective in mitigating side reactions during the synthesis of this compound?
- Methodological Answer : Common side reactions include over-halogenation or oxidation. Mitigation involves:
- Protecting groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) during halogenation to prevent undesired substitutions .
- Stoichiometric control : Use exact molar ratios (e.g., 1:1.05 substrate:nitrating agent) to limit by-products .
- In-situ monitoring : Track reaction progress via TLC (R ~0.3 in ethyl acetate/hexane) or inline FTIR to terminate reactions at optimal conversion .
Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Leverage quantum mechanical and cheminformatics tools:
- DFT calculations : Predict pKa (carboxylic acid ~2.5–3.5) and solubility (LogP ~1.8) using Gaussian or ORCA software .
- Molecular dynamics : Simulate solvation behavior in aqueous/organic solvents to optimize formulation .
- QSAR models : Corrogate descriptors (e.g., Hammett σ constants for substituents) with experimental bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
